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molecular formula C17H28N2O3S B8621608 [2-(Dodecanoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 823780-50-3

[2-(Dodecanoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B8621608
M. Wt: 340.5 g/mol
InChI Key: BJDCDYPDYDRXFO-UHFFFAOYSA-N
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Patent
US07868135B2

Procedure details

In a first step, (2-amino-thiazol-4-yl)-acetic acid ethyl ester is coupled to dodecanoyl chloride as described in the method of Example 334 to provide (2-Dodecanoylamino-thiazol-4-yl)-acetic acid ethyl ester as a crude solid. In a second step, the crude solid of (2-Dodecanoylamino-thiazol-4-yl)-acetic acid ethyl ester was deprotected using LiOH (2-fold excess) in THF/H2O to provide the title compound as a crude solid, which was used directly without further purification or characterization.
Name
(2-Dodecanoylamino-thiazol-4-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:25])[CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[S:9][CH:10]=1)C.[Li+].[OH-]>C1COCC1.O>[C:12]([NH:11][C:8]1[S:9][CH:10]=[C:6]([CH2:5][C:4]([OH:25])=[O:3])[N:7]=1)(=[O:24])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:1.2,3.4|

Inputs

Step One
Name
(2-Dodecanoylamino-thiazol-4-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)NC(CCCCCCCCCCC)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)NC=1SC=C(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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